Product packaging for Germane, benzoyltriethyl-(Cat. No.:CAS No. 13433-78-8)

Germane, benzoyltriethyl-

Cat. No.: B13155097
CAS No.: 13433-78-8
M. Wt: 264.93 g/mol
InChI Key: XABLEWSFDXCERP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Acylgermane Chemistry

The first organogermanium compound, tetraethylgermane, was synthesized in 1887. wikipedia.org However, the focused study of acylgermanes came much later. For many years, acylgermanes were primarily investigated as heavier analogues of acylsilanes, with an assumption of similar reactivity. rsc.org This perception limited the exploration of their unique chemical properties. rsc.org

A significant shift in the field occurred with the discovery of the photochemical properties of acylgermanes. It was found that the carbon-germanium bond in these compounds can be cleaved by light, generating germyl (B1233479) and acyl radicals. rsc.org This photolytic cleavage dictates a large part of the reactivity and applications of acylgermanes, particularly in the realm of radical chemistry. rsc.orgrsc.org This discovery has led to a resurgence of interest in acylgermane chemistry, with a particular focus on their application as photoinitiators in polymerization reactions. researchgate.net

The synthesis of acylgermanes has also evolved over time. Early methods have been supplemented by more advanced techniques, allowing for the preparation of a wider variety of these compounds. For instance, diacylgermanes can be synthesized via the Corey-Seebach reaction, though this multi-step process can be complex and costly. rsc.org More recent developments include a multiple silyl (B83357) abstraction methodology, which offers a more versatile and less toxic route to diacylgermanes. rsc.org The exploration of triacylgermenolates as stable intermediates has further expanded the synthetic toolbox, enabling the creation of new types of germanium-based photoinitiators. nih.govacs.org Researchers have also successfully synthesized the first tris-acylgermane and poly(acylgermanes). rsc.org

Comparative Analysis of Group 14 Organometallics: Silicon, Germanium, and Tin Analogues

Germanium belongs to Group 14 of the periodic table, alongside silicon and tin. libretexts.org Consequently, acylgermanes are often compared to their silicon and tin counterparts: acylsilanes and acylstannanes. While they share structural similarities, their reactivity profiles exhibit notable differences. rsc.orgrsc.org

Acylsilanes have been extensively studied and demonstrate a diverse range of reactivity, participating in both polar and radical reactions. rsc.orgrsc.org A key reaction of acylsilanes is the nih.govCurrent time information in Bangalore, IN.-Brook rearrangement, a migration of the silicon atom that is central to many of their polar transformations. rsc.org In contrast, a germanium-based equivalent of the Brook rearrangement has not been reported to date, and the polar reactivity of acylgermanes is considerably less developed. rsc.org The reactivity of acylgermanes is predominantly characterized by photochemical processes that generate radicals. rsc.org

Acylstannanes were, for a long time, considered to be highly unstable. nih.gov However, recent research has led to the synthesis of stable tetraacylstannanes. nih.gov Like acylgermanes, their chemistry is also dominated by radical reactions initiated by photolysis. lookchem.com

A comparative study of the basicity of ketones, acylsilanes, and acylgermanes in 1966 revealed that the acyl-metalloids were significantly more basic than their ketone counterparts. rsc.org This increased basicity is attributed to a significant contribution from a charge-separated resonance structure, which is also a feature of acylgermanes. rsc.org

The photochemical properties of these Group 14 acyl compounds are of particular interest for their application as photoinitiators. The efficiency of radical generation upon irradiation is a key factor. Acylgermanes are known to be highly efficient in this regard. rsc.org Acylstannanes have also emerged as highly reactive photoinitiators, with some derivatives showing absorption at longer wavelengths (above 500 nm) compared to acylgermanes, which is advantageous for certain applications. nih.govlookchem.com

Table 1: Comparative Properties of Acyl-Group 14 Metalloids

PropertyAcylsilanesAcylgermanesAcylstannanes
Primary Reactivity Polar and Radical rsc.orgrsc.orgPredominantly Radical rsc.orgPredominantly Radical lookchem.com
Brook Rearrangement Observed rsc.orgNot Reported rsc.orgNot Reported
Basicity More basic than ketones rsc.orgMore basic than ketones rsc.orgNot extensively reported
Photoinitiator Activity Yes rsc.orgHigh efficiency rsc.orgHighly reactive, long wavelength absorption nih.govlookchem.com

Significance of Germanium in Advanced Organic Chemistry Research

The significance of organogermanium compounds in modern organic chemistry is multifaceted, spanning applications in organic synthesis, materials science, and medicinal chemistry. researchgate.netresearchgate.netpaperpublications.org While historically less explored than organosilicon chemistry, due in part to the higher cost of germanium, unique applications for organogermanium compounds continue to emerge. wikipedia.orggelest.com

In organic synthesis, organogermanes serve as valuable reagents. They participate in cross-coupling reactions, sometimes exhibiting enhanced reactivity compared to their silicon and boron analogues. wikipedia.orgresearchgate.net The use of trichlorogermane (B72276) for ether cleavage and trimethylgermylacetonitrile as an acetonitrile (B52724) carbanion source are other examples of their synthetic utility. gelest.com The radical-generating capability of acylgermanes, including benzoyltriethylgermane, underpins their most prominent application as highly efficient photoinitiators for radical polymerization. researchgate.net These germanium-based photoinitiators are noted for their reduced toxicity compared to some other commonly used systems, making them attractive for applications in areas like dental materials. researchgate.netnih.gov

Beyond synthesis, organogermanium compounds are finding use in materials science. For example, isobutylgermane is used in the deposition of germanium semiconductor films. wikipedia.org In the realm of medicinal chemistry, certain organogermanium compounds have been investigated for their biological activity, with some showing potential as therapeutic agents. researchgate.netresearchgate.netpaperpublications.org The low mammalian toxicity of many germanium compounds is a significant advantage in these applications. paperpublications.org

The study of compounds like benzoyltriethylgermane contributes to a deeper understanding of the fundamental properties of the carbon-germanium bond and the reactivity of heavier Group 14 elements. This knowledge is crucial for the rational design of new reagents, catalysts, and materials with tailored properties. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20GeO B13155097 Germane, benzoyltriethyl- CAS No. 13433-78-8

Properties

CAS No.

13433-78-8

Molecular Formula

C13H20GeO

Molecular Weight

264.93 g/mol

IUPAC Name

phenyl(triethylgermyl)methanone

InChI

InChI=1S/C13H20GeO/c1-4-14(5-2,6-3)13(15)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3

InChI Key

XABLEWSFDXCERP-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)C(=O)C1=CC=CC=C1

Origin of Product

United States

Reactivity and Reaction Mechanisms of Benzoyltriethylgermane

Photochemical Activation and Photoinduced Radical Generation

The utility of benzoyltriethylgermane as a radical initiator stems from its ability to absorb light and undergo efficient fragmentation to produce radicals. This process is initiated by the photoexcitation of the molecule, leading to the homolytic cleavage of the bond between the carbonyl carbon and the germanium atom. unige.chwikipedia.org

In photochemistry, α-cleavage refers to the homolytic cleavage of a bond adjacent to a functional group. wikipedia.org For acylgermanes like benzoyltriethylgermane, the primary photochemical event upon irradiation is a unimolecular α-cleavage. This reaction involves the breaking of the C-Ge bond, which is alpha to the carbonyl group. unige.ch

The process begins with the absorption of light, promoting the molecule to an excited singlet state. This is followed by a rapid intersystem crossing to an excited triplet state. It is from this triplet state that the α-cleavage occurs, yielding a pair of radicals. unige.ch This cleavage is a key step, as it directly generates the reactive species responsible for initiating further chemical transformations. unige.ch

The α-cleavage of benzoyltriethylgermane results in the formation of two primary radical species: a benzoyl radical (B•) and a triethylgermyl radical (G•). unige.ch Time-resolved electron paramagnetic resonance (TR-EPR) experiments on analogous acylgermanes have confirmed that these two radicals are the primary species formed upon irradiation. unige.ch

Once formed, these radicals can engage in several reaction pathways:

Benzoyl Radical (B•): This radical is a key initiator in free-radical polymerization. It can add to the double bond of monomer units, such as ethylene (B1197577) or acrylates, to start the growth of a polymer chain. unige.chlibretexts.org

Triethylgermyl Radical (G•): The germanium-centered radical is also highly reactive. It can undergo recombination with the benzoyl radical, participate in hydrogen-transfer reactions, or add across double bonds. unige.ch The preference of germanium for oxygen means that follow-up reactions can lead to the formation of products containing Ge-O bonds. unige.ch

The table below summarizes the transient species observed during the photoexcitation of a representative acylgermane.

SpeciesIdentityAbsorption MaximaLifetime
1 Excited Singlet State-Tens of picoseconds
2 Excited Triplet State460 nm, >700 nm-
B• Benzoyl Radical--
G• Triethylgermyl Radical--

Data derived from studies on analogous acylgermanes. unige.ch

The photochemical activity of acylgermanes is intrinsically linked to their electronic structure. The crucial electronic transition for the desired α-cleavage is the n→π* transition associated with the carbonyl group. unige.ch In acylgermanes, this absorption band is red-shifted to longer wavelengths compared to typical ketones. unige.ch

This shift is attributed to a significant interaction between the d-orbitals of the germanium atom and the π* antibonding orbital of the adjacent carbonyl group. unige.ch This π-d orbital overlap effectively lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which is primarily the C=O π orbital. unige.chresearchgate.net Consequently, less energy (i.e., longer wavelength light) is required to promote an electron to this orbital, making these compounds suitable for applications requiring visible light initiation. unige.ch The ability to use longer wavelengths is highly desirable in applications like the curing of dental fillings to minimize light scattering and allow for deeper penetration. unige.ch

Radical Reactions Initiated by Benzoyltriethylgermane

The benzoyl and triethylgermyl radicals generated from the photolysis of benzoyltriethylgermane are potent intermediates for initiating a variety of radical reactions, making the parent compound a valuable tool in organic synthesis. unige.chnih.gov

Germylation refers to the introduction of a germyl (B1233479) group into an organic molecule. The triethylgermyl radical generated from benzoyltriethylgermane is a key intermediate for such reactions. unige.ch Germanium-centered radicals can readily add to carbon-carbon double bonds, a fundamental step in many synthetic transformations. unige.ch

For instance, the triethylgermyl radical can react efficiently with acrylate (B77674) monomers. unige.ch This addition reaction forms a new carbon-germanium bond and generates a new carbon-centered radical, which can then propagate a polymerization chain or be trapped by another reagent. Quantitative studies on the analogous diethylgermyl radical have shown this reaction to be very fast, with rate constants on the order of 10⁸ M⁻¹s⁻¹. unige.ch This reactivity demonstrates the utility of benzoyltriethylgermane as a source of germyl radicals for the synthesis of organogermanium compounds. unige.ch

While the primary radicals formed are benzoyl and triethylgermyl, the subsequent reactions they initiate lead to alkylation. The process is mediated by the organogermanium radical. When the triethylgermyl radical adds to an alkene (such as an acrylate), it forms a new carbon-centered radical at the β-position relative to the ester group. unige.ch

Radical Addition to Unsaturated Systems

Acylgermanes like benzoyltriethylgermane are well-regarded as sources of germyl radicals upon photoexcitation. unige.ch The absorption of light, typically in the UV-Vis range, induces the homolytic cleavage of the germanium-acyl bond (α-cleavage), which is weaker than a typical carbon-carbon bond. nih.gov This process generates a triethylgermyl radical (•GeEt₃) and a benzoyl radical (•C(O)Ph). unige.ch

The resulting triethylgermyl radical is a reactive intermediate that can readily add to carbon-carbon double or triple bonds in unsaturated systems, initiating a radical chain reaction. wikipedia.orglibretexts.org This process is fundamental to their application as photoinitiators in radical polymerization. unige.chlibretexts.org

The mechanism for the radical addition to an alkene proceeds via a standard chain-reaction pathway involving three main stages:

Initiation: Photolysis of benzoyltriethylgermane generates the initial radical species.

PhC(O)GeEt₃ + hν → •C(O)Ph + •GeEt₃

Propagation: The triethylgermyl radical adds to the unsaturated monomer (e.g., an alkene), forming a new carbon-centered radical. This new radical can then react with another monomer molecule, propagating the chain. wikipedia.orglibretexts.org

•GeEt₃ + CH₂=CHR → Et₃Ge-CH₂-C•HR

Et₃Ge-CH₂-C•HR + CH₂=CHR → Et₃Ge-CH₂-CHR-CH₂-C•HR

Termination: The reaction ceases when two radical species combine or disproportionate, resulting in non-radical products. libretexts.org

2 Et₃Ge-CH₂(CHR)ₙ-C•HR → Termination Product

Research indicates that germyl radicals exhibit electrophilic behavior, showing higher addition rate constants toward electron-rich double bonds, such as those in styrene, compared to electron-poor ones. researchgate.net The steric bulk at the germanium center also influences the rate of addition, with less congested radicals showing higher reactivity. researchgate.net

Table 1: Examples of Unsaturated Systems for Radical Addition
Unsaturated SystemExample MonomerResulting Adduct Structure (Initial)
Alkene (electron-rich)StyreneEt₃Ge-CH₂-C•H(Ph)
Alkene (acrylate)Butyl AcrylateEt₃Ge-CH₂-C•H(CO₂Bu)
Alkene (methacrylate)Methyl MethacrylateEt₃Ge-CH₂-C•(CH₃)(CO₂Me)

Thermal Decomposition Pathways and Stability Studies

While the photochemistry of acylgermanes is extensively studied due to their role as photoinitiators, detailed studies on their thermal decomposition pathways are less common. Generally, acylgermanes exhibit good thermal stability at room temperature, allowing for storage over several months in the absence of air without significant degradation. researchgate.netacs.org The stability can be enhanced by the presence of bulky substituents on the germanium atom, which provide steric shielding. rsc.org

However, at elevated temperatures, thermal decomposition is expected to occur. The most probable pathway for the thermal decomposition of benzoyltriethylgermane is the homolytic cleavage of the Ge-C(O) bond, which is generally the weakest bond in the molecule. This process mirrors the initial step of photolysis but is initiated by thermal energy instead of photons.

Proposed Thermal Decomposition Pathway:

Initiation: Homolytic cleavage of the germanium-acyl bond.

PhC(O)GeEt₃ + Δ → •C(O)Ph + •GeEt₃

Secondary Reactions: The generated benzoyl and triethylgermyl radicals can undergo various subsequent reactions, including:

Dimerization: Combination of two like-radicals.

2 •C(O)Ph → PhC(O)C(O)Ph (Benzil)

2 •GeEt₃ → Et₃Ge-GeEt₃ (Hexaethyldigermane)

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from solvent molecules or other species present in the reaction mixture.

Decarbonylation: The benzoyl radical can potentially lose carbon monoxide to form a phenyl radical, particularly at higher temperatures.

•C(O)Ph → •Ph + CO

The precise product distribution would depend heavily on the specific conditions, such as temperature, pressure, and the presence of other reactive species.

Table 2: Potential Products of Thermal Decomposition
ProductFormation PathwayPrecursor Radical(s)
BenzilDimerizationBenzoyl Radical
HexaethyldigermaneDimerizationTriethylgermyl Radical
Benzaldehyde (B42025)Hydrogen AbstractionBenzoyl Radical
Triethylgermane (B74486)Hydrogen AbstractionTriethylgermyl Radical
BiphenylDimerization (after decarbonylation)Phenyl Radical

Mechanistic Insights into Electrophilic and Nucleophilic Reactivity of Organogermanes

While the radical reactivity of acylgermanes is prominent, their structure also allows for polar reactions. The reactivity in electrophilic and nucleophilic reactions is dictated by the electronic properties of the acylgermane moiety. acs.org

The carbon-oxygen double bond of the carbonyl group is highly polarized, with the oxygen atom being more electronegative than the carbon atom. This polarization results in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom, making the carbonyl carbon an electrophilic center susceptible to nucleophilic attack. wikipedia.orgbyjus.com

Nucleophilic Reactivity: A nucleophile (Nu⁻) can attack the electrophilic carbonyl carbon. This addition breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate, specifically a germanolate anion in this case. acs.orgbyjus.com This intermediate can then be protonated or react with an electrophile.

Mechanism:

Nucleophilic attack on the carbonyl carbon.

Formation of a tetrahedral germanolate intermediate.

Subsequent reaction of the germanolate (e.g., protonation).

This reactivity is central to the synthesis of more complex organogermanium compounds. For instance, stable triacylgermenolates can be formed and subsequently reacted with various electrophiles to create new germanium-based molecules. researchgate.netacs.org

Electrophilic Reactivity: The sites for electrophilic attack are the electron-rich centers of the molecule. The most prominent is the lone pair of electrons on the carbonyl oxygen. An electrophile (E⁺), such as a proton or a Lewis acid, can coordinate to the carbonyl oxygen. This interaction increases the electrophilicity of the carbonyl carbon, making it even more susceptible to attack by weak nucleophiles. byjus.com

While less common, electrophilic cleavage of the Ge-C(O) bond can also be envisioned under harsh conditions with strong electrophiles.

Table 3: Electrophilic and Nucleophilic Sites in Benzoyltriethylgermane
Reactive SiteType of ReactivityAttacking SpeciesInitial Product/Intermediate
Carbonyl Carbon (C=O)ElectrophilicNucleophile (e.g., CN⁻, R-MgX, H⁻)Tetrahedral Germanolate Intermediate
Carbonyl Oxygen (C=O)NucleophilicElectrophile (e.g., H⁺, Lewis Acid)Protonated/Coordinated Carbonyl

Spectroscopic and Structural Elucidation of Benzoyltriethylgermane

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a powerful lens through which the atomic and molecular level features of a compound can be observed. By probing the interactions of molecules with electromagnetic radiation, detailed information about the connectivity of atoms, the nature of chemical bonds, and the distribution of electrons can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For benzoyltriethylgermane, ¹H NMR and ¹³C NMR are the primary techniques used.

¹H NMR Spectroscopy: The proton NMR spectrum of benzoyltriethylgermane is expected to exhibit distinct signals corresponding to the protons of the benzoyl and triethylgermyl groups. The aromatic protons of the benzoyl group would typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the ethyl groups attached to the germanium atom would show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. A key feature in the ¹³C NMR spectrum of acylgermanes is the chemical shift of the carbonyl carbon. For diacylgermanes, this signal typically appears in the range of 219.47 ppm to 240.67 ppm. rsc.org It is expected that the carbonyl carbon of benzoyltriethylgermane would also resonate in this highly deshielded region. The carbons of the phenyl group would be observed in the aromatic region (δ 120-140 ppm), while the ethyl carbons attached to germanium would appear in the upfield aliphatic region.

Proton Type Expected Chemical Shift (ppm) Multiplicity
Aromatic (benzoyl)7.0 - 8.0Multiplet
Methylene (-CH₂-Ge)~1.0 - 1.5Quartet
Methyl (-CH₃)~0.8 - 1.2Triplet
Note: This is a predictive table based on typical values for similar structural motifs.
Carbon Type Expected Chemical Shift (ppm)
Carbonyl (C=O)219 - 241
Aromatic (benzoyl)120 - 140
Methylene (-CH₂-Ge)10 - 20
Methyl (-CH₃)5 - 15
Note: This is a predictive table based on typical values for acylgermanes. rsc.org

Acylgermanes are known to undergo photochemical reactions, often leading to the formation of radical intermediates. Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a highly sensitive technique for the detection and characterization of species with unpaired electrons. Upon irradiation, acylgermanes can form acylgermane radical anions. acs.orgresearchgate.net ESR spectroscopy of these radical anions would provide valuable information about the distribution of the unpaired electron spin density within the molecule, offering insights into its electronic structure and reactivity. acs.org

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These spectra provide a unique "fingerprint" that is characteristic of the compound's structure.

IR Spectroscopy: The IR spectrum of benzoyltriethylgermane would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. This band is typically observed in the region of 1600-1700 cm⁻¹. Other characteristic absorptions would include those for the aromatic C-H and C=C stretching vibrations of the benzoyl group, and the aliphatic C-H stretching and bending vibrations of the triethylgermyl moiety.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For benzoyltriethylgermane, the Ge-C bond vibrations would be expected to be Raman active and could provide direct evidence for the carbon-germanium linkage.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C=O Stretch1600 - 1700IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
Ge-C Stretch500 - 600Raman
Note: This is a predictive table based on typical values for similar functional groups.

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. Acylgermanes typically exhibit broad absorption bands in the UV-Vis region. rsc.org The absorption spectrum of benzoyltriethylgermane is expected to show absorptions corresponding to π-π* transitions of the aromatic benzoyl group and n-π* transitions associated with the carbonyl group. The position and intensity of these absorption bands are sensitive to the molecular environment and can be influenced by the presence of the germanium atom. For some diacylgermanes, a broad absorption band centered around 410 nm is attributed to the n–π* transition, which is responsible for the photo-induced cleavage of the Ge–C bond. rsc.org

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In the mass spectrum of benzoyltriethylgermane, the molecular ion peak (M⁺) would provide the exact molecular weight. The fragmentation pattern would likely involve the cleavage of the Ge-C bond, leading to the formation of characteristic fragment ions such as the benzoyl cation ([C₆H₅CO]⁺) and the triethylgermyl cation ([ (C₂H₅)₃Ge]⁺). The isotopic distribution pattern of germanium would also be a key feature in identifying germanium-containing fragments.

Crystallographic Studies and Solid-State Structural Analysis

Single Crystal X-ray Diffraction (SXRD) for Absolute Structure Determination

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances. researchgate.net By analyzing the diffraction pattern of a single crystal, it is possible to determine unit cell dimensions, bond lengths, bond angles, and the absolute configuration of the atoms within the molecule. researchgate.netrsc.org This method is considered the gold standard for determining the three-dimensional structure of a molecule.

A comprehensive search of the scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), was conducted for the single crystal X-ray diffraction data of benzoyltriethylgermane. However, no publicly available crystallographic data for this specific compound was found. Therefore, a data table detailing its crystal structure and refinement parameters cannot be provided at this time.

Table 1: Single Crystal X-ray Diffraction Data for Benzoyltriethylgermane

ParameterValue
Empirical formulaData not available
Formula weightData not available
TemperatureData not available
WavelengthData not available
Crystal systemData not available
Space groupData not available
Unit cell dimensionsa = ? Å, α = ? °b = ? Å, β = ? °c = ? Å, γ = ? °
VolumeData not available
ZData not available
Density (calculated)Data not available
Absorption coefficientData not available
F(000)Data not available

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a technique used for the characterization of crystalline materials. mendeley.com Unlike SXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline or powdered sample. mpg.de The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample and can be used for phase identification, to assess sample purity, and to determine lattice parameters. mendeley.comworktribe.com

Despite a thorough review of the available scientific literature, no experimental powder X-ray diffraction data for benzoyltriethylgermane has been reported. Consequently, it is not possible to present a data table of the observed diffraction peaks for this compound.

Table 2: Powder X-ray Diffraction Peaks for Benzoyltriethylgermane

2θ (degrees)d-spacing (Å)Relative Intensity (%)
Data not availableData not availableData not available

Small Angle X-ray Scattering (SAXS) for Supramolecular Assembly and Nanostructure

Small-angle X-ray scattering (SAXS) is a technique used to study the structure of materials on a nanoscale, typically in the range of 1 to 100 nanometers. ugr.es It provides information on the size, shape, and distribution of nanoparticles, macromolecules, and other nanoscale density differences in a sample. ugr.esnih.gov For small molecules, SAXS can be employed to investigate their self-assembly into larger supramolecular structures.

A search of the scientific literature did not yield any studies that have utilized small-angle X-ray scattering to investigate the supramolecular assembly or nanostructure of benzoyltriethylgermane. Therefore, no data on its scattering profile or derived structural parameters can be presented.

Table 3: Small Angle X-ray Scattering Parameters for Benzoyltriethylgermane

ParameterValue
Radius of gyration (Rg)Data not available
Maximum dimension (Dmax)Data not available
Molecular weight estimateData not available
Scattering profile featuresData not available

Computational and Theoretical Investigations of Benzoyltriethylgermane

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemistry focuses on calculating the states and properties of electrons within a molecular system based on the principles of quantum mechanics. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations are cornerstones of this field, enabling the detailed analysis of electronic structure and chemical bonding.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of many-body systems. researchgate.netnih.gov It has proven successful in determining molecular geometries, activation barriers, and various molecular energies. researchgate.net For a molecule such as benzoyltriethylgermane, DFT calculations at a specific level of theory (e.g., B3LYP) and with a chosen basis set (e.g., 6-311+G(d,p)) would be employed to optimize the molecular structure and predict its properties. frontiersin.orgdergipark.org.tr Such calculations can yield valuable data on bond lengths, bond angles, and vibrational frequencies, providing a detailed picture of the molecule's ground-state geometry.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. researchgate.net The Hartree-Fock (HF) method is a fundamental ab initio approach, though more advanced and computationally expensive post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are often used to achieve higher accuracy by better accounting for electron correlation. nih.govmdpi.com These high-level calculations serve as a benchmark for other methods and are crucial for obtaining precise energetic and structural information, particularly for systems where electron correlation plays a significant role. mdpi.comrsc.org For benzoyltriethylgermane, these methods could provide highly accurate predictions of its electronic energy and structural parameters.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. schrodinger.com A smaller gap generally indicates higher chemical reactivity and suggests that the molecule can be more easily excited. schrodinger.comresearchgate.net For benzoyltriethylgermane, calculating the HOMO-LUMO gap would provide insight into its stability and potential for participating in electronic transitions. researchgate.net

Furthermore, mapping the electron density distribution reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is often visualized using Molecular Electrostatic Potential (MEP) maps, which are invaluable for predicting sites of chemical attack. dergipark.org.tr

Table 1: Key Concepts in Frontier Molecular Orbital Theory

Concept Description Significance for Reactivity
HOMO Highest Occupied Molecular Orbital; the orbital from which an electron is most easily removed. Relates to the ability of a molecule to act as an electron donor (nucleophilicity).
LUMO Lowest Unoccupied Molecular Orbital; the orbital to which an electron is most easily added. Relates to the ability of a molecule to act as an electron acceptor (electrophilicity). wuxibiology.com

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity, lower kinetic stability, and easier electronic excitation. schrodinger.comresearchgate.net |

Theoretical Reactivity Studies and Reaction Pathway Mapping

Beyond static molecular properties, computational chemistry can explore the dynamic processes of chemical reactions. researchgate.net This involves mapping out the entire reaction landscape to understand how reactants are transformed into products.

A chemical reaction can be visualized as movement across a multi-dimensional potential energy surface (PES). rsc.org Minima on this surface correspond to stable reactants, intermediates, and products, while saddle points represent transition states (TS)—the highest energy point along a reaction coordinate. arxiv.org Computational methods are used to locate these stationary points. arxiv.org Characterizing the transition state is crucial, as its structure and energy determine the feasibility and rate of a reaction. nih.govnih.gov For reactions involving benzoyltriethylgermane, theoretical exploration of the PES would identify the specific geometric arrangement of atoms at the transition state for a given transformation.

The activation energy (Ea) is the minimum energy required for a reaction to occur and corresponds to the energy difference between the reactants and the transition state. fsu.edu It is a key parameter that governs the rate of a chemical reaction, as described by the Arrhenius equation. libretexts.org Computational chemistry allows for the direct calculation of this energy barrier. nih.gov By calculating the activation energies for different potential reaction pathways, chemists can predict which route is kinetically favored. nih.gov For benzoyltriethylgermane, calculating the activation energy for a specific reaction, such as its hydrolysis or thermal decomposition, would provide quantitative predictions of its reactivity under different conditions.

Table 2: Calculated Kinetic Parameters and Their Significance

Parameter Definition How It's Calculated Significance
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to proceed. Energy difference between the transition state and the reactants. fsu.edu A lower Ea corresponds to a faster reaction rate. thoughtco.com
Rate Constant (k) A proportionality constant relating the rate of a reaction to the concentration of reactants. Can be calculated using Transition State Theory and the Arrhenius equation. libretexts.org Quantifies the speed of a chemical reaction.

| Pre-exponential Factor (A) | Represents the frequency of collisions with the correct orientation for a reaction. | Derived from the y-intercept of an Arrhenius plot (ln k vs. 1/T). libretexts.org | Provides insight into the steric requirements of the reaction. |

Table of Mentioned Compounds

Compound Name

Application of Molecular Electron Density Theory (MEDT) to Organogermanium Reactivity

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs the course of a reaction. mdpi.comnih.gov This theory is applied through a rigorous analysis of electron density changes along a reaction pathway, providing deep insights into molecular mechanisms. mdpi.comnih.gov

For an organogermanium compound like benzoyltriethylgermane, an MEDT study would commence with an analysis of the ground state electron density to identify its key chemical properties. nih.govsemanticscholar.org Quantum chemical tools, particularly conceptual Density Functional Theory (DFT), are employed to calculate reactivity indices that predict the compound's behavior. nih.govmdpi.com

Key global reactivity indices that would be calculated for benzoyltriethylgermane include:

Electronic Chemical Potential (μ): This index helps in determining the direction of electron flow in a reaction.

Electrophilicity (ω): This index quantifies the capacity of the molecule to accept electrons. The benzoyl group, being electron-withdrawing, is expected to confer significant electrophilic character to the carbonyl carbon.

Nucleophilicity (N): Conversely, this index measures the electron-donating ability of a molecule.

The analysis would extend to local reactivity indices, such as the electrophilic and nucleophilic Parr functions, to identify the most reactive sites within the benzoyltriethylgermane molecule. nih.gov This allows for the prediction of regioselectivity in reactions, for instance, whether a nucleophile would preferentially attack the carbonyl carbon or the germanium atom.

Furthermore, an MEDT investigation would involve exploring the potential energy surface for reactions involving benzoyltriethylgermane. researchgate.net By analyzing the topological changes in the Electron Localization Function (ELF) along the reaction coordinate, the precise mechanism of bond formation and breaking can be elucidated. nih.gov This approach provides a detailed picture of the electronic events that govern the reactivity of acylgermanes, such as their behavior in nucleophilic addition reactions or as photoinitiators. nih.govresearchgate.net The Global Electron Density Transfer (GEDT) at the transition state is another crucial parameter, indicating the polar nature of the reaction. nih.govsemanticscholar.org

Theoretical Spectroscopic Predictions

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which are invaluable for the characterization of novel or unstudied compounds like benzoyltriethylgermane. uni-bonn.de These predictions are typically based on Density Functional Theory (DFT) calculations.

The process begins with the geometry optimization of the benzoyltriethylgermane molecule to find its most stable conformation. youtube.com Following this, vibrational frequency calculations are performed to predict the infrared (IR) spectrum. dtic.milyoutube.com These calculations yield the frequencies of vibrational modes and their corresponding intensities, allowing for the assignment of characteristic peaks, such as the C=O stretch of the benzoyl group and vibrations associated with the Ge-C bonds. nih.govmdpi.com

For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used and accurate approach for calculating NMR shielding tensors. rsc.orgimist.magaussian.com The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). imist.ma This procedure can be applied to predict both ¹H and ¹³C NMR spectra. researchgate.net While DFT-based methods are common, machine learning approaches are also emerging as rapid and accurate tools for predicting NMR chemical shifts. nih.govnih.gov

Below are illustrative tables of predicted spectroscopic data for benzoyltriethylgermane. It is important to note that these are hypothetical values generated to demonstrate the output of such computational studies, as specific experimental or calculated data for this molecule were not found in the surveyed literature.

Table 1: Illustrative Predicted ¹H NMR Data for Benzoyltriethylgermane

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl-H (ortho)7.8 - 8.0Doublet
Phenyl-H (meta, para)7.4 - 7.6Multiplet
-CH₂- (ethyl)1.1 - 1.3Quartet
-CH₃ (ethyl)0.9 - 1.1Triplet

Table 2: Illustrative Predicted ¹³C NMR Data for Benzoyltriethylgermane

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)210 - 220
Phenyl (ipso)135 - 140
Phenyl (ortho, meta, para)128 - 134
-CH₂- (ethyl)10 - 15
-CH₃ (ethyl)8 - 12

Table 3: Illustrative Predicted Key IR Vibrational Frequencies for Benzoyltriethylgermane

Vibrational ModePredicted Wavenumber (cm⁻¹)
C=O Stretch (Benzoyl)1640 - 1660
C-H Stretch (Aromatic)3050 - 3100
C-H Stretch (Aliphatic)2850 - 2980
Ge-C Stretch550 - 650

These computational techniques, from reactivity analysis using MEDT to spectroscopic predictions via DFT and GIAO, provide a comprehensive theoretical framework for understanding the chemical nature of benzoyltriethylgermane, guiding future experimental synthesis and characterization.

Role of Benzoyltriethylgermane in Polymerization Processes

Photoinitiation Mechanisms in Free Radical Polymerization

Like other acylgermanes, benzoyltriethylgermane functions as a Type I photoinitiator, meaning it generates free radicals through a unimolecular fragmentation process upon light absorption. nih.govresearchgate.net The key photoinitiation mechanism involves the following steps:

Photoexcitation: The process begins with the absorption of a photon by the benzoyltriethylgermane molecule. The benzoyl moiety acts as the primary chromophore. nih.gov The absorption of light, typically in the near-UV or visible light spectrum, promotes the molecule to an excited singlet state. unige.ch

Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet excited state. nih.govunige.ch

α-Cleavage: From the excited triplet state, the molecule undergoes a rapid and efficient homolytic cleavage of the germanium-carbonyl carbon (Ge-C(O)) bond. nih.govacs.org This reaction, known as a Norrish Type I pathway, is the crucial radical-generating step. acs.org

Radical Formation: The α-cleavage results in the formation of two distinct radical species: a benzoyl radical and a triethylgermyl radical (Et₃Ge•). nih.govunige.ch

Efficiency and Quantum Yields of Initiating Radical Formation

The efficiency of a photoinitiator is determined by the quantum yield of radical formation, which is the number of initiating radical pairs generated per photon absorbed. wikipedia.org Acylgermanes, including benzoyltriethylgermane, are known for their outstanding photoinduced reactivity and are considered highly effective photoinitiators. nih.gov

The cleavage of the Ge-C(O) bond occurs from the excited triplet state. nih.govnih.gov Upon excitation, electron density is transferred from an orbital with significant Ge-C bonding character to an antibonding π* orbital associated with the carbonyl and aryl groups. This population of an antibonding orbital weakens the Ge-C bond, facilitating its efficient cleavage and leading to a high quantum yield of radical generation. nih.gov While specific quantum yield values can vary based on the molecular structure and experimental conditions, the fast photobleaching and high reactivity observed for acylgermanes are indicative of an efficient radical formation process. nih.govresearchgate.net

Comparison with Conventional Photoinitiators

Benzoyltriethylgermane and other acylgermanes offer several distinct advantages over conventional Type I photoinitiators, such as hydroxyalkylphenones (e.g., benzoin (B196080) ethers) and bis-acylphosphine oxides (BAPOs).

One of the most significant differences lies in their absorption spectra. Acylgermanes exhibit a characteristic n-π* transition that is red-shifted compared to many conventional initiators. unige.ch For instance, the n-π* transition for classical hydroxyalkylphenones is typically around 350 nm, while bis-acylphosphine oxides absorb at less than 400 nm. unige.ch In contrast, acylgermanes can have absorption maxima shifted to wavelengths well above 400 nm, extending into the visible light region. unige.ch This red-shifted absorption is advantageous as it allows for curing with longer-wavelength light sources like LEDs, which can penetrate deeper into pigmented or thicker samples and are often safer. nih.gov

In terms of reactivity, the germyl (B1233479) radicals produced from acylgermanes are highly reactive towards monomer double bonds, contributing to a rapid initiation of polymerization. nih.govacs.org This high reactivity compares favorably with the radicals produced by other initiators. For example, while the phosphorus-centered radicals from acylphosphine oxides are also highly reactive, the benzoyl radicals generated alongside them are known to be less reactive in adding to monomer double bonds. nih.gov The combination of red-shifted absorption and the generation of highly reactive germyl radicals makes acylgermanes like benzoyltriethylgermane exceptionally efficient photoinitiators. nih.govunige.ch

Photoinitiator ClassTypical Absorption Max (λmax)Primary Initiating RadicalsKey Features
Acylgermanes > 400 nm unige.chGermyl and Benzoyl nih.govRed-shifted absorption, high reactivity of germyl radical, fast photobleaching. nih.govunige.ch
Bis-acylphosphine Oxides < 400 nm unige.chPhosphinoyl and Benzoyl nih.govHigh reactivity of phosphinoyl radical, effective for pigmented systems.
Hydroxyalkylphenones ~350 nm unige.chAcyl and Alkyl polymerinnovationblog.comCommonly used, but with lower wavelength absorption.

Kinetic Studies of Polymerization Initiation and Propagation

Kinetic studies are essential for understanding the rate and mechanism of polymerization. For photoinitiators like benzoyltriethylgermane, these studies focus on the rates of radical formation (initiation) and their subsequent reaction with monomers (propagation). mdpi.com Techniques such as laser flash photolysis (LFP), time-resolved EPR (TR-EPR), and photo-differential scanning calorimetry (photo-DSC) are employed to probe these fast processes. acs.orgresearchgate.net

Upon photoexcitation, time-resolved spectroscopic studies have shown that acylgermanes form an initial excited singlet state, which quickly converts to a triplet state before cleaving into the germyl and benzoyl radicals. unige.ch The rate of initiation is directly related to the efficiency of this cleavage process and the concentration of the photoinitiator. nih.gov

Influence on Monomer Conversion and Polymerization Rate

Studies on various polymerization systems have demonstrated that increasing the initiator concentration (up to a certain point) increases the maximum polymerization rate. nih.gov The high quantum yield of benzoyltriethylgermane means that a high rate can be achieved even at relatively low concentrations or light intensities. nih.gov

The final monomer conversion is also positively influenced by the initiator's efficiency. A higher initiation rate can lead to the formation of a greater number of polymer chains, which can help drive the reaction closer to completion, resulting in a higher degree of monomer-to-polymer conversion. mdpi.comtu-clausthal.de The excellent performance of acylgermanes in photopolymerization experiments, as demonstrated by methods like photo-DSC, confirms their ability to achieve high conversion rates. acs.orgresearchgate.net

Advanced Applications and Future Research Directions

Emerging Roles in Advanced Organic Synthesis and Catalysis

While extensively recognized for their photochemical properties, benzoyltriethylgermane and related acylgermanes are gaining attention for their utility in advanced organic synthesis and catalysis. The core of their reactivity stems from the facile generation of germyl (B1233479) radicals upon stimulation, which can then participate in a variety of chemical transformations.

The primary photochemical event for an acylgermane is the homolytic cleavage (α-cleavage) of the germanium-carbonyl bond upon irradiation. unige.chnih.gov This process generates a germyl radical (Et₃Ge•) and a benzoyl radical (PhCO•). unige.chacs.org These germanium-centered radicals are key intermediates in a range of chemical reactions. unige.ch The reactivity of these radicals is positioned between that of analogous organosilicon and organotin compounds. wikipedia.org

In the context of catalysis, these photogenerated radicals are highly efficient at initiating radical polymerizations, a topic explored further in the following section. unige.chunige.ch Beyond polymerization, the generated germyl radicals can participate in various synthetic transformations. Hydrogermylation, the addition of a Ge-H bond across an unsaturated bond, is a fundamental route to organogermanium compounds, and radical pathways can influence these reactions. wikipedia.orgresearchgate.net Although less explored than their role as photoinitiators, the synthetic utility of acylgermanes as sources of germyl radicals for C-Ge bond formation and subsequent cross-coupling reactions presents a promising area for future research. wikipedia.orgresearchgate.net This could provide novel pathways for the synthesis of complex organogermanium compounds, which have applications in medicinal chemistry and materials science. researchgate.netpaperpublications.org

Development of Novel Organogermanium Photoinitiator Architectures

The most well-documented and commercially relevant application of benzoyltriethylgermane and its analogues is as Type I photoinitiators for radical polymerization. nih.gov Upon exposure to light, they undergo efficient cleavage to produce radicals that initiate the polymerization of monomers, such as acrylates. unige.chacs.org

Acylgermanes like benzoyltriethylgermane offer distinct advantages over many traditional photoinitiators:

Long-Wavelength Absorption: They possess an n-π* absorption band that is red-shifted into the near-UV and visible light regions (around 400 nm and beyond). unige.chnih.gov This is attributed to the interaction between the germanium d-orbitals and the π* orbital of the carbonyl group. unige.ch This allows for curing with safer, long-wavelength light sources like LEDs, which enables deeper curing of materials. unige.chnih.gov

High Efficiency: The quantum yields for the cleavage process are typically high, leading to efficient radical generation and rapid polymerization rates. nih.gov The reactivity of the generated germyl radical towards monomer double bonds is notably high, often an order of magnitude faster than related phosphorus-based radicals. acs.orgunige.ch

Photobleaching: Upon irradiation, the acylgermane chromophore is destroyed. This "photobleaching" leads to greater light penetration through the material, ensuring uniform and deep curing, which is particularly advantageous for thick or pigmented systems like dental composites. nih.gov

Low Toxicity: Germanium-based photoinitiators are generally considered to have low toxicity, making them attractive for biomedical applications, such as in dental filling materials and the fabrication of artificial tissue. nih.govbsb-muenchen.deresearchgate.net

Research in this area is focused on designing new organogermanium photoinitiator architectures to further enhance these properties. By modifying the substituents on both the germanium atom and the benzoyl group, scientists can fine-tune the initiator's characteristics.

Table 1: Influence of Molecular Structure on Photoinitiator Properties

Structural ModificationEffectRationale
Substitution on Benzoyl Ring Alters absorption wavelength (λmax) and extinction coefficient.Electron-donating groups (e.g., methoxy) can cause a bathochromic (red) shift, pushing absorption to longer wavelengths. nih.gov
Number of Acyl Groups Increased number of acyl groups (e.g., di- or tetraacylgermanes) enhances extinction coefficients.More chromophores per molecule lead to greater light absorption, reducing curing times and increasing cure depth. bsb-muenchen.de
Alkyl Groups on Germanium Influences solubility and stability.Bulky alkyl groups can improve storage stability, while different groups can modify solubility in various monomer formulations.

For example, bis(4-methoxybenzoyl)diethylgermane was developed as a commercial photoinitiator with enhanced light absorption properties. bsb-muenchen.de Further research into mixed-functionalized and oligoacylgermanes aims to overcome challenges like the limited solubility of some highly efficient tetraacylgermanes, thereby expanding their applicability. nih.govacs.org

Exploration of Supramolecular Chemistry Involving Benzoyltriethylgermane

The exploration of supramolecular chemistry involving benzoyltriethylgermane is a nascent field with limited direct research. However, the molecule's structure suggests potential for engaging in non-covalent interactions that are the foundation of supramolecular assembly. The benzoyl group, with its aromatic ring and polar carbonyl function, is capable of participating in several types of weak interactions.

Potential supramolecular interactions involving benzoyltriethylgermane could include:

π-π Stacking: The phenyl ring can interact with other aromatic systems through π-π stacking.

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor.

Dipole-Dipole Interactions: The polar C=O bond creates a dipole moment that can interact with other polar molecules.

While complex supramolecular self-assembly has been observed in other organogermanium compounds, particularly those with Ge-O bonds (germoxanes), these typically involve stronger, more directional interactions than those available to a simple acylgermane. nih.gov Research into organogermanium compounds has demonstrated their ability to form complexes with certain biological molecules, such as cis-diols, indicating the potential for specific intermolecular recognition. nih.gov The future in this area may involve designing systems where benzoyltriethylgermane or its derivatives are incorporated into larger host-guest systems or self-assembling materials, potentially modulating their photochemical or physical properties through non-covalent interactions.

Interdisciplinary Research Opportunities in Organogermanium Chemistry

The unique properties of organogermanium compounds, exemplified by benzoyltriethylgermane, create a wealth of opportunities for interdisciplinary research. wiley-vch.degoogle.com The chemistry of these compounds bridges organic synthesis, polymer science, materials science, and medicine.

Materials Science: The primary application as photoinitiators places acylgermanes at the heart of advanced polymer manufacturing for coatings, adhesives, 3D printing, and microelectronics. nih.gov Future work could involve grafting these photoinitiator moieties onto polymer backbones or surfaces to create self-initiating materials. There is also potential to use organogermanium compounds as precursors for germanium-containing materials and semiconductors, which are vital in electronics for applications like fiber-optics and high-speed transistors. wikipedia.orgwikipedia.orggelest.com

Medicinal Chemistry and Biomedicine: The low toxicity profile of many organogermanium compounds has spurred significant interest in their biological activities. paperpublications.org While benzoyltriethylgermane itself is studied for its role in dental composites, other organogermanium compounds have been investigated for antitumor, immune-stimulating, and neuroprotective properties. pharmacy180.comnih.govresearchgate.net The development of new synthetic methods involving acylgermanes could facilitate the creation of novel drug candidates. researchgate.net For instance, the compound Ge-132 has been examined for its immunological effects and potential cardiovascular benefits. nih.gov

Catalysis and Organic Synthesis: As the understanding of germyl radical reactivity grows, so does the potential for new catalytic cycles and synthetic methodologies that utilize organogermanium reagents. unige.chresearchgate.net Their reactivity, which is distinct from that of silicon or tin, offers a unique tool for synthetic chemists. wikipedia.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzoyltriethylgermane, and how can purity be validated?

  • Methodology :

  • Synthesis : Begin with triethylgermane and benzoyl chloride under inert conditions. Optimize reaction parameters (temperature, solvent polarity, stoichiometry) to maximize yield. For example, toluene at 80°C with a 1:1.2 molar ratio of triethylgermane to benzoyl chloride may reduce side reactions.
  • Validation : Use NMR spectroscopy (¹H, ¹³C, and ⁷³Ge) to confirm structural integrity. Compare spectral data with literature values. Quantify purity via GC-MS or HPLC with a calibrated standard. Ensure reproducibility by documenting protocols in line with guidelines for experimental transparency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing benzoyltriethylgermane?

  • Methodology :

  • Spectroscopy : FT-IR to identify Ge-C and Ge-O vibrational modes. Multinuclear NMR (⁷³Ge NMR for germanium coordination environment).
  • Crystallography : Single-crystal X-ray diffraction to resolve bond lengths and angles. Compare with computational models (e.g., DFT-optimized geometries) for validation .
  • Elemental analysis (CHN) to confirm stoichiometry.

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the reactivity of benzoyltriethylgermane in different solvents?

  • Methodology :

  • Perform solvent effect studies using DFT calculations (e.g., Gaussian or ORCA) with implicit solvent models (PCM or SMD). Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic behavior.
  • Validate predictions experimentally via kinetic studies in solvents of varying polarity (e.g., hexane vs. DMSO). Cross-reference with Hammett plots to assess substituent effects .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔH, ΔG) for benzoyltriethylgermane?

  • Methodology :

  • Conduct a systematic review of existing studies to identify variables (e.g., measurement techniques, calibration standards).
  • Replicate experiments under controlled conditions, adhering to protocols for calorimetry (DSC) or equilibrium constant measurements.
  • Apply moderator-mediator analysis to distinguish confounding variables (e.g., solvent purity) from intrinsic thermodynamic properties .

Q. What in situ techniques are suitable for tracking benzoyltriethylgermane’s reaction mechanisms?

  • Methodology :

  • Use stopped-flow UV-Vis spectroscopy to monitor fast kinetics.
  • Raman spectroscopy coupled with multivariate analysis to detect intermediate species.
  • ESI-MS for real-time identification of ionic intermediates. Ensure data alignment with theoretical mechanistic pathways (e.g., Car-Parrinello MD simulations) .

Data Management and Reproducibility

Q. What are best practices for managing and sharing benzoyltriethylgermane research data under FAIR principles?

  • Methodology :

  • Metadata standardization : Use domain-specific templates (e.g., NFDI4Chem’s guidelines) to document synthetic procedures, spectral raw data, and computational inputs/outputs.
  • Repositories : Deposit datasets in discipline-specific repositories (e.g., Chemotion, Zenodo) with persistent identifiers (DOIs).
  • Quality control : Implement peer-review workflows for data curation, ensuring machine-readability and interoperability .

Q. How can experimental designs minimize extraneous cognitive load while optimizing germane cognitive load in complex reaction studies?

  • Methodology :

  • Task segmentation : Break down protocols into modular steps (e.g., synthesis → purification → characterization) with clear checkpoints.
  • Visual aids : Use flowcharts or decision trees for reaction optimization (e.g., DOE matrices).
  • Training : Pilot studies to familiarize researchers with high-complexity techniques (e.g., ⁷³Ge NMR acquisition), reducing cognitive strain during data interpretation .

Statistical and Methodological Rigor

Q. What statistical methods are appropriate for analyzing inconsistent catalytic performance data involving benzoyltriethylgermane?

  • Methodology :

  • Mixed-methods sampling : Combine quantitative kinetic data with qualitative observations (e.g., catalyst degradation via SEM).
  • ANOVA or MANOVA to assess variance across experimental batches.
  • Bayesian hierarchical modeling to account for nested variables (e.g., reactor type, operator skill) .

Q. How can researchers balance exploratory and confirmatory approaches when investigating novel applications of benzoyltriethylgermane?

  • Methodology :

  • Sequential MM sampling : Start with exploratory synthesis (e.g., combinatorial libraries) to identify lead compounds, followed by confirmatory kinetic studies.
  • Pre-registration : Publish hypotheses and protocols in open registries (e.g., OSF) to mitigate bias in data interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.